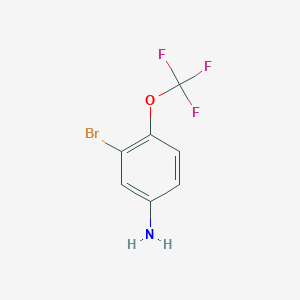

3-Bromo-4-(trifluoromethoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQMUBDHNKQNTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371347 | |

| Record name | 3-bromo-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191602-54-7 | |

| Record name | 3-bromo-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Strategic Building Block in Modern Chemistry

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)aniline (CAS: 191602-54-7)

Prepared by: Gemini, Senior Application Scientist

This compound is a highly functionalized aromatic amine that has emerged as a strategic intermediate in the fields of pharmaceutical and agrochemical development. Its molecular architecture, featuring an aniline core substituted with both a bromine atom and a trifluoromethoxy group, offers a unique combination of reactivity and property modulation. The primary amine serves as a versatile handle for amide bond formation and other nucleophilic transformations. The bromine atom is ideally positioned for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds.

Perhaps most significantly, the trifluoromethoxy (-OCF3) group imparts desirable physicochemical properties to parent molecules. It is a highly lipophilic substituent that can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2][3][4] Unlike the strongly electron-withdrawing trifluoromethyl (-CF3) group, the -OCF3 group is only weakly deactivating, offering a more nuanced electronic profile for synthetic manipulations. This guide provides an in-depth examination of the synthesis, characterization, reactivity, and safe handling of this valuable chemical entity, grounded in field-proven insights for researchers and development professionals.

Physicochemical and Spectroscopic Profile

The compound's properties are summarized below. While primary spectral data is often proprietary, a detailed analysis based on its structure provides a reliable spectroscopic profile for characterization.

Core Properties

| Property | Value | Source |

| CAS Number | 191602-54-7 | [5] |

| Molecular Formula | C₇H₅BrF₃NO | [5] |

| Molecular Weight | 256.02 g/mol | [5] |

| Appearance | White to almost white clear liquid or solid | [6] |

| Density | 1.72 g/cm³ | [6] |

| IUPAC Name | This compound | [5] |

Spectroscopic Analysis

While a Certificate of Analysis confirms that the NMR and IR spectra conform to the structure, publicly available spectra are scarce.[7] The following table outlines the expected spectroscopic characteristics derived from its molecular structure.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Three signals in the aromatic region (approx. δ 6.5-7.5 ppm). Expect one doublet, one doublet of doublets, and one single proton signal, reflecting the substitution pattern. The NH₂ protons will appear as a broad singlet (approx. δ 3.5-4.5 ppm), the chemical shift of which is dependent on solvent and concentration. |

| ¹³C NMR | Seven distinct signals. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the bromine will be significantly shifted. |

| ¹⁹F NMR | A single sharp signal for the -OCF₃ group, typically in the range of δ -58 to -60 ppm. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (approx. 3350-3450 cm⁻¹), C-O stretching (approx. 1250-1280 cm⁻¹), strong C-F stretching (approx. 1100-1200 cm⁻¹), and C-Br stretching (approx. 500-600 cm⁻¹). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 255/257, showing the characteristic isotopic pattern for a compound containing one bromine atom. |

Synthesis: A Study in Regioselectivity

The most direct and common route to this compound is through the electrophilic aromatic substitution of 4-(trifluoromethoxy)aniline. The key challenge is achieving mono-bromination at the desired position, avoiding the formation of di-brominated byproducts.

Senior Application Scientist's Rationale

The choice of brominating agent and solvent is critical for controlling this reaction. The starting material, 4-(trifluoromethoxy)aniline, contains two ortho-para directing groups: the strongly activating amino (-NH₂) group and the weakly deactivating trifluoromethoxy (-OCF₃) group. The directing power of the amino group dominates, activating the two ortho positions (positions 3 and 5) for electrophilic attack.

-

Choice of Brominating Agent: While molecular bromine (Br₂) can be used, it is highly reactive and often leads to over-bromination with activated substrates like anilines.[8] N-Bromosuccinimide (NBS) is the preferred reagent.[9][10] NBS is a solid, making it easier to handle, and it provides a slow, controlled release of the electrophilic bromine species (Br⁺), which significantly enhances selectivity for the mono-brominated product.[11]

-

Solvent Effects: The polarity of the solvent can markedly influence the regioselectivity of NBS bromination on substituted anilines.[12][13] A polar aprotic solvent like N,N-dimethylformamide (DMF) is highly effective. It helps to solubilize the reagents and stabilize the charged intermediates in the reaction mechanism, favoring the desired substitution pathway.[14]

-

Temperature Control: The reaction is typically run at or below room temperature to further mitigate the risk of side reactions and the formation of impurities.

Representative Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Bromination with NBS

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per gram of aniline).

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 eq) in anhydrous DMF. Add this solution to the dropping funnel.

-

Reaction Execution: Cool the aniline solution to 0-5 °C using an ice bath. Add the NBS solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 20°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate (approx. 20 mL per gram of starting aniline). Wash the organic layer thoroughly with water (3x) followed by saturated brine (1x) to remove DMF and the succinimide byproduct.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the final product.

Reactivity Profile and Key Transformations

This compound is a bifunctional molecule, offering two primary sites for synthetic modification: the nucleophilic amino group and the aryl bromide.

-

Amino Group Derivatization: The -NH₂ group readily undergoes acylation to form amides, sulfonylation to form sulfonamides, and alkylation. These transformations are fundamental for building out molecular complexity.

-

Aryl Bromide Cross-Coupling: The C-Br bond is a key linchpin for forming new carbon-carbon and carbon-heteroatom bonds. It is an excellent substrate for palladium-catalyzed reactions such as Suzuki-Miyaura (coupling with boronic acids), Buchwald-Hartwig (coupling with amines), Heck (coupling with alkenes), and Sonogashira (coupling with terminal alkynes). The electron-neutral to slightly deactivating nature of the substituents facilitates the crucial oxidative addition step in these catalytic cycles.[15]

Key Derivatization Pathways

Caption: Key synthetic transformations of this compound.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling the aryl bromide with an arylboronic acid.

-

Expert Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for C-C bond formation.[16] The choice of a palladium catalyst with a suitable phosphine ligand (e.g., Pd(dppf)Cl₂) is common for bromoanilines.[17] An inorganic base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid for transmetalation. A mixture of an organic solvent like dioxane or DME with water is often used to ensure all components remain in solution.[17][18]

-

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring for completion by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude residue by flash column chromatography to obtain the bi-aryl product.

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

GHS Hazard Summary

| Pictogram | Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation |

(Source: Aggregated GHS information from ECHA C&L Inventory)

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles at all times.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[19] All manipulations should be performed in a certified chemical fume hood. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. [Link]

-

The Suzuki reaction of 4-bromoaniline with aryl boronic acids. ResearchGate. [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. University of Milano-Bicocca. [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. [Link]

-

Bromination - Common Conditions. Common Organic Chemistry. [Link]

-

Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. [Link]

-

Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. ResearchGate. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

-

Maximizing Synthesis Yields with 4-Bromo-2-(trifluoromethoxy)aniline. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

This compound. PubChem. [Link]

-

Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Lookchem. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

4-Bromo-3-(trifluoromethyl)aniline - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Bromination - Common Conditions [commonorganicchemistry.com]

- 10. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 13. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]

- 14. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-(trifluoromethoxy)aniline

Introduction

Overview of 3-Bromo-4-(trifluoromethoxy)aniline

This compound is a halogenated and fluorinated aniline derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, characterized by the presence of a bromine atom, an amine group, and a trifluoromethoxy group on a benzene ring, imparts a distinct set of physicochemical properties that make it a valuable synthetic intermediate.

The trifluoromethoxy (-OCF₃) group, in particular, is a key feature, known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules in which it is incorporated.[1] The bromine atom provides a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions, allowing for the construction of more complex molecular scaffolds.[2] The aniline moiety serves as a fundamental building block in the synthesis of numerous pharmaceuticals and other functional materials.

Significance in Research and Drug Development

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a widely employed tactic to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. The trifluoromethoxy group is particularly advantageous as it can significantly improve a molecule's metabolic stability and membrane permeability. This often translates to enhanced bioavailability and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.

Consequently, this compound serves as a crucial precursor in the synthesis of a diverse array of bioactive molecules. It is a key intermediate in the development of pharmaceuticals, especially in the fields of oncology and anti-inflammatory treatments.[3] Its structural motifs are found in various kinase inhibitors and other targeted therapies. Beyond pharmaceuticals, this compound is also utilized in the formulation of advanced agrochemicals, such as herbicides and fungicides, and in the creation of high-performance polymers and coatings.[1][3]

Structural Elucidation

The molecular structure of this compound is foundational to understanding its chemical behavior and properties.

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and product development.

Summary Table of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 191602-54-7 | [3][4] |

| Molecular Formula | C₇H₅BrF₃NO | [3][4] |

| Molecular Weight | 256.02 g/mol | [3][4] |

| Appearance | White to almost white clear liquid | [3] |

| Density | 1.72 g/cm³ (predicted) | [5] |

| Refractive Index | n20/D 1.51 | [3] |

| Boiling Point | 236.6 ± 35.0 °C (Predicted) | [5] |

| Flash Point | 97 °C | [5] |

| Storage Temperature | 2 - 8 °C, in a dark, inert atmosphere | [3][5] |

Physical State and Appearance

This compound is typically described as a white to almost white clear liquid at room temperature.[3]

Molecular Weight and Formula

The molecular formula of this compound is C₇H₅BrF₃NO, corresponding to a molecular weight of 256.02 g/mol .[3][4]

Melting and Boiling Point

While an experimental melting point is not consistently reported, its liquid state at room temperature suggests a melting point below ambient temperatures. The predicted boiling point is approximately 236.6 ± 35.0 °C.[5]

To ascertain an accurate melting point range, the capillary method is a standard and reliable technique.

Caption: Workflow for Capillary Melting Point Determination

Density and Refractive Index

The predicted density of this compound is 1.72 g/cm³.[5] The refractive index, a measure of how light propagates through the substance, is reported as n20/D 1.51.[3]

Solubility Profile

This compound is noted for its solubility in various organic solvents, a property enhanced by the trifluoromethoxy group.[3] While comprehensive quantitative data is limited in publicly available literature, a qualitative assessment and a protocol for its determination are provided below.

| Solvent | Expected Solubility |

| Water | Insoluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane | Soluble |

| Diethyl Ether | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Caption: Workflow for Shake-Flask Solubility Determination

Acidity and Basicity (pKa)

Potentiometric titration is a common and accurate method for determining the pKa of a compound.

Caption: Workflow for Potentiometric pKa Determination

Spectroscopic and Analytical Data

Spectroscopic data is indispensable for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, assigned spectra are not widely published, typical chemical shifts for protons and carbons in similar aromatic systems can be predicted. ¹H NMR would show signals in the aromatic region, and the amine protons would appear as a broad singlet. ¹³C NMR would show distinct signals for each of the seven carbon atoms, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound provides valuable information about its functional groups. Key expected absorptions include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

C-O-C stretching (ether linkage): In the region of 1000-1300 cm⁻¹.

-

C-F stretching: Strong absorptions typically in the 1000-1400 cm⁻¹ region.

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C-H and C=C stretching: In their characteristic regions.

PubChem provides information on available FTIR and ATR-IR spectra for this compound.[4]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z 255 and an M+2 peak of similar intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the trifluoromethoxy group and other characteristic fragments.

Chromatographic Purity (HPLC/GC)

Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥ 97% is commonly reported by suppliers.[3]

Reactivity and Synthetic Applications

Key Reactive Sites

This compound possesses several reactive sites that can be exploited in organic synthesis:

-

Amine Group: Can undergo acylation, alkylation, arylation, and diazotization reactions.

-

Bromine Atom: Serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

-

Aromatic Ring: Can undergo electrophilic aromatic substitution, although the ring is deactivated by the electron-withdrawing substituents.

Role as a Building Block in Organic Synthesis

The multifunctionality of this compound makes it a highly valuable building block for the synthesis of complex organic molecules. Its utility is particularly pronounced in the construction of pharmaceutical and agrochemical compounds where the trifluoromethoxy group is desired for its beneficial effects on biological activity and physicochemical properties.

Application in the Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of various targeted therapeutics, including kinase inhibitors. The trifluoromethylaniline scaffold is a common feature in many of these drugs.

The following diagram illustrates a general synthetic workflow where this compound is used as a starting material for a hypothetical kinase inhibitor.

Caption: General Synthetic Workflow Utilizing this compound

Safety and Handling

Hazard Identification

This compound is considered hazardous. It is important to consult the Safety Data Sheet (SDS) for detailed information.[10]

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage and Stability

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents. It is recommended to store at 2-8 °C under an inert atmosphere and protected from light.[3][5]

Conclusion

This compound is a specialized chemical intermediate with a unique combination of physicochemical properties that make it highly valuable in the fields of drug discovery, agrochemical synthesis, and materials science. Its trifluoromethoxy group confers enhanced metabolic stability and lipophilicity, while the bromo and amino functionalities provide versatile handles for synthetic transformations. A thorough understanding of its properties, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

Sources

- 1. 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline [myskinrecipes.com]

- 2. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 191602-54-7 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journaleras.com [journaleras.com]

- 8. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

3-Bromo-4-(trifluoromethoxy)aniline molecular weight and formula

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)aniline: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern medicinal and materials chemistry. The document details its fundamental physicochemical properties, outlines robust protocols for its synthesis and derivatization, and explores its strategic applications in drug discovery and agrochemical development. By elucidating the causality behind experimental choices and reaction pathways, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage the unique characteristics of this versatile intermediate.

Compound Identification and Physicochemical Properties

This compound is a substituted aniline that has garnered significant interest due to the unique combination of a reactive bromine atom and a metabolically robust trifluoromethoxy group. These features make it an invaluable precursor for introducing fluorine into complex molecular scaffolds.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrF₃NO | [1][2][3] |

| Molecular Weight | 256.02 g/mol | [1][2][3] |

| CAS Number | 191602-54-7 | [1][2][3] |

| IUPAC Name | This compound | [4] |

| Appearance | White to almost white or very pale yellow clear liquid | [1][5] |

| Density | 1.72 g/cm³ | [1][5] |

| Refractive Index (n20D) | 1.51 | [1][5] |

| Purity | Typically ≥97% (by GC) | [1][3] |

| Predicted Boiling Point | 236.6 ± 35.0 °C | [4] |

| Predicted pKa | 2.67 ± 0.10 | [4] |

| InChIKey | RAQMUBDHNKQNTD-UHFFFAOYSA-N | [4] |

The Strategic Importance of the Trifluoromethoxy Group in Drug Discovery

The trifluoromethoxy (-OCF₃) group is a privileged substituent in modern drug design, often employed as a bioisostere for other functional groups to fine-tune a molecule's properties. Its incorporation into a drug candidate, often via intermediates like this compound, is a deliberate strategy to enhance multiple pharmacokinetic and pharmacodynamic parameters.[6]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic breakdown by cytochrome P450 enzymes. This often leads to an increased half-life and improved metabolic profile of the parent drug.[6]

-

Enhanced Lipophilicity : The -OCF₃ group significantly increases a molecule's lipophilicity (Hansch π constant ≈ 1.04). This property can improve its ability to cross cellular membranes, enhancing absorption and distribution, which is critical for oral bioavailability and reaching intracellular targets.[7]

-

Modulation of Electronic Properties : As a potent electron-withdrawing group, the -OCF₃ substituent can modulate the pKa of nearby functional groups, such as the aniline amine. This alteration of basicity can have profound effects on a molecule's binding affinity to its biological target by influencing hydrogen bonding and other non-covalent interactions.[6]

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 4-(trifluoromethoxy)aniline. The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. The trifluoromethoxy group (-OCF₃) is a deactivating group but is also ortho-, para-directing. The directing effects of the powerful amino group dominate, and since the para position is already occupied by the -OCF₃ group, the incoming electrophile (Br⁺) is directed to one of the two ortho positions. Due to the steric bulk of the trifluoromethoxy group, substitution occurs at the less hindered C3 position.

A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine under mild conditions, minimizing the formation of over-brominated byproducts.[8]

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is adapted from established procedures for the bromination of substituted anilines.[8]

-

Reaction Setup : In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq.) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Reagent Addition : In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0-1.05 eq.) in the same solvent. Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring. The reaction is mildly exothermic.

-

Reaction Monitoring : Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

-

Work-up : Upon completion, dilute the reaction mixture with a larger volume of an organic solvent like ethyl acetate.

-

Extraction and Washing : Transfer the solution to a separatory funnel and wash with water and then with brine to remove DMF and unreacted NBS.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude this compound by flash column chromatography on silica gel to obtain the final product with high purity.

Synthesis and Purification Workflow

Chemical Reactivity and Derivatization

This compound possesses two primary sites for chemical modification: the nucleophilic amino group and the bromine-substituted aromatic carbon, which is susceptible to cross-coupling reactions. This dual reactivity makes it a highly versatile building block.

Reactions at the Amino Group

The primary amine can be readily derivatized through standard transformations such as acylation and sulfonylation.

-

Acylation (Amide Formation) : The reaction with acyl chlorides or coupling with carboxylic acids (using reagents like DCC) yields stable amides, a common functional group in pharmaceuticals.[9]

-

Sulfonylation (Sulfonamide Formation) : Treatment with sulfonyl chlorides in the presence of a base like triethylamine or pyridine produces sulfonamides, another critical pharmacophore.[9]

Reactions at the Bromo Group

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

-

Suzuki-Miyaura Coupling : This reaction couples the aniline with an aryl or heteroaryl boronic acid to form a biaryl linkage. This is one of the most powerful methods for constructing complex molecular scaffolds in drug discovery.[10][11]

-

Buchwald-Hartwig Amination : This reaction can form a new C-N bond, coupling the aniline with another amine.

-

Sonogashira Coupling : This allows for the introduction of an alkyne moiety at the bromine position.[10]

Derivatization Pathways and Protocols

Protocol 4.3.1: Suzuki-Miyaura Cross-Coupling [10]

-

Setup : To a dry round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0 eq.).

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition : Add a degassed solvent mixture, typically Toluene/Water (4:1) or Dioxane/Water.

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Reaction : Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up : After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification : Purify the crude product by column chromatography.

Applications in Research and Development

This compound is a building block primarily used in the synthesis of high-value, complex molecules for the pharmaceutical and agrochemical industries.[1]

-

Pharmaceuticals : Its derivatives are investigated as kinase inhibitors for oncology, anti-inflammatory agents, and for treating neurological disorders. The trifluoromethylaniline moiety is a common scaffold in many biologically active compounds.[1][12]

-

Agrochemicals : The compound is used to synthesize modern herbicides and fungicides. The halogenated and fluorinated structure often enhances the bioactivity and stability of these agents.[1]

-

Materials Science : Modified anilines are used in the development of specialty polymers and coatings where enhanced chemical resistance and specific surface properties are required.[1]

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : The aromatic region will show characteristic splitting patterns for the three protons on the benzene ring. The amine (-NH₂) protons will appear as a broad singlet.

-

¹³C NMR : Will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

¹⁹F NMR : Will show a singlet for the -OCF₃ group.

-

-

Mass Spectrometry (MS) : Will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy : Will display characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C-F stretching of the trifluoromethoxy group.[4]

Safety, Handling, and Storage

Hazard Identification : this compound is classified as hazardous.

-

GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word : Warning.

Handling and Personal Protective Equipment (PPE) :

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapor.

-

Wash hands thoroughly after handling.

Storage :

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

It is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature or refrigerated (2-8 °C) for long-term stability.[1]

References

-

PubChem. (n.d.). 4-bromo-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

- Singh, P., & Kumar, A. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.

-

PubChem. (n.d.). 3-Bromo-4-(trifluoromethyl)aniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]

-

ForefrontChem. (n.d.). The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Retrieved from [Link]

-

Shen, Y., et al. (2016). A Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. Retrieved from [Link]

-

National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound, min 97%. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. nbinno.com [nbinno.com]

- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-4-(trifluoromethoxy)aniline

An in-depth guide to the ¹H and ¹³C NMR spectra of 3-Bromo-4-(trifluoromethoxy)aniline, designed for researchers, scientists, and professionals in drug development.

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers an in-depth interpretation of the spectral data, explaining the underlying principles of chemical shifts, coupling constants, and substituent effects. Detailed experimental protocols for sample preparation and data acquisition are provided, alongside illustrative diagrams to facilitate a deeper understanding of the molecular structure and its NMR spectroscopic signature. This guide is intended to serve as an authoritative resource for researchers and professionals requiring precise structural elucidation of this and structurally related compounds.

Introduction: The Significance of this compound

This compound is a substituted aniline derivative of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural complexity, featuring a bromine atom, a trifluoromethoxy group, and an amino group on a benzene ring, gives rise to a nuanced NMR spectrum. Accurate interpretation of this spectrum is crucial for verifying its synthesis, assessing purity, and understanding its reactivity in subsequent chemical transformations. NMR spectroscopy stands as a primary and indispensable tool for the unambiguous structural confirmation of such organic molecules.[2]

The presence of both electron-donating (amino) and electron-withdrawing (bromo and trifluoromethoxy) groups on the aromatic ring creates a distinct electronic environment, which is directly reflected in the chemical shifts of the aromatic protons and carbons.[3] Furthermore, the fluorine atoms of the trifluoromethoxy group introduce complex spin-spin couplings that are observable in both the ¹H and ¹³C NMR spectra, providing valuable structural information.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure and numbering scheme for this compound are presented below.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The aromatic region is of particular interest, revealing the substitution pattern and the electronic effects of the substituents.

Predicted Chemical Shifts and Multiplicities

The chemical shifts (δ) of the aromatic protons are influenced by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing bromo (-Br) and trifluoromethoxy (-OCF₃) groups. The -NH₂ group is strongly activating and ortho-, para-directing, causing upfield shifts (to lower ppm values) for protons at these positions. Conversely, the -Br and -OCF₃ groups are deactivating and cause downfield shifts (to higher ppm values).

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~7.0-7.2 | Doublet (d) | ³J(H2-H6) ≈ 2-3 |

| H5 | ~6.7-6.9 | Doublet of Doublets (dd) | ³J(H5-H6) ≈ 8-9, ⁴J(H5-F) ≈ 1-2 |

| H6 | ~6.6-6.8 | Doublet (d) | ³J(H6-H5) ≈ 8-9 |

| NH₂ | ~3.5-4.5 | Broad Singlet (br s) | - |

Rationale for Assignments:

-

H2: This proton is ortho to the bromine atom and meta to the amino group. The deshielding effect of the bromine atom is expected to shift this proton downfield relative to other aromatic protons. It appears as a doublet due to coupling with H6.

-

H5: Positioned ortho to the amino group and meta to the bromine, H5 experiences a shielding effect from the -NH₂ group, shifting it upfield. It is split into a doublet of doublets by coupling to H6 and a long-range coupling to the fluorine atoms of the -OCF₃ group.

-

H6: Located para to the bromine and ortho to the amino group, H6 is also shielded. It appears as a doublet due to coupling with H5.

-

NH₂: The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Coupling Constants

The coupling constants (J) provide valuable information about the spatial relationship between coupled nuclei.

-

Ortho coupling (³J): The coupling between adjacent protons (H5 and H6) is typically in the range of 7-10 Hz.

-

Meta coupling (⁴J): Coupling between protons separated by three bonds (H2 and H6) is much smaller, around 2-3 Hz.

-

Para coupling (⁵J): Coupling between protons in a para relationship is generally close to 0 Hz and often not resolved.

-

Coupling to Fluorine (JH-F): Long-range coupling between the aromatic protons and the fluorine atoms of the trifluoromethoxy group can be observed. This is particularly evident for protons in closer proximity, such as H5.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Predicted Chemical Shifts and Multiplicities

The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents. The most notable feature in the ¹³C NMR spectrum of compounds containing a trifluoromethoxy group is the quartet for the -OCF₃ carbon due to coupling with the three fluorine atoms.[4]

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |

| C1 | ~145-150 | Singlet |

| C2 | ~120-125 | Singlet |

| C3 | ~110-115 | Singlet |

| C4 | ~140-145 | Quartet (q), ³JC-F ≈ 1-2 Hz |

| C5 | ~115-120 | Singlet |

| C6 | ~110-115 | Singlet |

| -OCF₃ | ~120-125 | Quartet (q), ¹JC-F ≈ 255 Hz |

Rationale for Assignments:

-

C1 (C-NH₂): This carbon, directly attached to the nitrogen atom, is significantly deshielded and appears downfield.

-

C4 (C-OCF₃): The carbon bearing the trifluoromethoxy group is also deshielded. The signal is split into a quartet due to coupling with the three fluorine atoms (³JC-F), although this coupling is small.[4]

-

C3 (C-Br): The carbon attached to the bromine atom is shielded compared to an unsubstituted carbon due to the "heavy atom effect."

-

-OCF₃: The carbon of the trifluoromethoxy group exhibits a characteristic quartet with a large one-bond C-F coupling constant (¹JC-F) of approximately 255 Hz.[4]

Experimental Protocols

To obtain high-quality NMR spectra, proper sample preparation and instrument parameter selection are crucial.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents for this type of compound.[5] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[6]

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]

-

Sample Tube: Use a clean, dry, high-quality 5 mm NMR tube.

NMR Data Acquisition

The following parameters are a general starting point and may require optimization based on the specific instrument and sample.

Caption: Recommended NMR data acquisition workflow.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is essential for its characterization. By carefully analyzing the chemical shifts, coupling constants, and multiplicities, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The distinctive features, such as the long-range H-F couplings and the large ¹JC-F coupling of the trifluoromethoxy group, serve as powerful diagnostic tools. This guide provides the foundational knowledge and practical protocols for researchers to confidently interpret the NMR spectra of this important molecule and its analogues, ensuring the integrity and success of their scientific endeavors.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][8][9][10]

-

Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. ResearchGate. [Link][11]

-

First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. [Link][5]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. [Link][4]

-

PubChem Compound Summary for CID 2736418, this compound. National Center for Biotechnology Information. [Link][1]

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link][3]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link][6]

Sources

- 1. This compound | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. epfl.ch [epfl.ch]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 9. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 10. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Vibrational Spectroscopy of 3-Bromo-4-(trifluoromethoxy)aniline

Abstract

Introduction: The Molecular Profile

3-Bromo-4-(trifluoromethoxy)aniline is an aromatic amine featuring a benzene ring substituted with four distinct functional groups: a primary amine (-NH₂), a bromine atom (-Br), a trifluoromethoxy group (-OCF₃), and aromatic hydrogens (-CH). The relative positions of these substituents (1,2,4-trisubstitution pattern) create a unique electronic and steric environment that dictates its vibrational fingerprint. Understanding this fingerprint through FT-IR and Raman spectroscopy is critical for identity confirmation, purity assessment, and monitoring chemical transformations in research and manufacturing settings.[2]

Molecular Structure:

Figure 1: Chemical structure of this compound.

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the specific vibrational modes of a molecule's chemical bonds.[3] FT-IR spectroscopy measures the absorption of infrared light, which is particularly sensitive to polar bonds and changes in dipole moment (e.g., N-H, C=O).[4] Conversely, Raman spectroscopy measures the inelastic scattering of laser light and is highly sensitive to non-polar, symmetric bonds and changes in polarizability (e.g., C=C, C-Br).[4][5] Used in tandem, these techniques provide a comprehensive and complementary structural analysis.[5]

Predicted Vibrational Modes: A Theoretical Framework

Before empirical data acquisition, a theoretical analysis of the molecule's functional groups allows us to predict the characteristic regions of spectral activity. The expected vibrational modes for this compound are summarized below.

| Functional Group | Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Expected Intensity (IR / Raman) |

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3500 - 3300 | 3500 - 3300 | Strong / Medium-Weak |

| N-H Scissoring (Bending) | 1650 - 1580 | 1650 - 1580 | Medium-Strong / Weak | |

| C-N Stretch | 1340 - 1250 | 1340 - 1250 | Medium / Medium | |

| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000[6] | 3100 - 3000 | Medium / Strong |

| C=C Ring Stretch | 1620 - 1440[6] | 1620 - 1440 | Medium-Strong / Strong | |

| C-H Out-of-Plane Bending (OOP) | 900 - 675[6] | 900 - 675 | Strong / Weak | |

| Trifluoromethoxy (-OCF₃) | C-F Asymmetric & Symmetric Stretch | 1280 - 1100 | 1280 - 1100 | Very Strong / Weak |

| C-O Stretch | 1100 - 1000 | 1100 - 1000 | Strong / Medium | |

| Bromo (-Br) | C-Br Stretch | 700 - 500 | 700 - 500 | Medium / Strong |

Table 1: Predicted vibrational frequencies for this compound based on characteristic group frequencies.[7][8][9][10][11]

The substitution pattern on the benzene ring also gives rise to characteristic overtone bands, often called "benzene fingers," in the 2000-1650 cm⁻¹ region of the FT-IR spectrum, which can help confirm the arrangement of substituents.[12]

Part 1: FT-IR Spectroscopy Protocol and Interpretation

Principle and Experimental Causality

FT-IR spectroscopy is the workhorse for functional group identification. For a solid powder like this compound, the Attenuated Total Reflectance (ATR) sampling technique is superior to traditional methods like KBr pellets.[13] ATR requires minimal sample preparation, is non-destructive, and ensures excellent sample-to-crystal contact, leading to high-quality, reproducible spectra.[14][15] The technique works by passing an infrared beam through a high-refractive-index crystal (e.g., diamond). An evanescent wave protrudes slightly from the crystal surface and into the sample, where it can be absorbed at specific frequencies corresponding to the sample's vibrational modes.[15]

Detailed Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric H₂O and CO₂ interference.

-

Crystal Cleaning (Self-Validation): Before any measurement, meticulously clean the ATR crystal surface. Use a soft, non-abrasive wipe (e.g., lens paper) moistened with a volatile solvent like isopropanol or ethanol. This step is critical to prevent cross-contamination.[14]

-

Background Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient environment and the instrument's response, which will be automatically subtracted from the sample spectrum.[14] A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.[16]

-

Apply Pressure: Lower the pressure arm until it makes firm and even contact with the sample. The goal is to maximize the contact area between the powder and the crystal surface without physically damaging the crystal.[16] Consistent pressure is key for reproducibility.

-

Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 32 scans).

-

Post-Measurement Cleaning: Thoroughly clean the crystal and pressure arm tip as described in Step 2.

Workflow Diagram: ATR-FTIR Analysis

Caption: Workflow for acquiring a high-quality ATR-FTIR spectrum.

Expected FT-IR Spectrum and Interpretation

The resulting spectrum should exhibit several key features:

-

High Wavenumber Region (>2500 cm⁻¹): Look for a doublet (two distinct peaks) between 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretches of the primary amine.[17] Aromatic C-H stretches will appear as weaker, sharp peaks between 3100-3000 cm⁻¹.[6]

-

Fingerprint Region (1700-600 cm⁻¹): This region will be complex but highly informative.

-

A strong N-H bending vibration should be visible around 1620 cm⁻¹.[17]

-

Aromatic C=C ring stretches will appear as a series of sharp bands between 1620-1440 cm⁻¹.[6]

-

The most intense absorptions in the entire spectrum will likely be the C-F stretching modes of the -OCF₃ group, appearing as very strong, broad bands between 1280-1100 cm⁻¹.[9] The associated C-O stretch will also be a strong band in this vicinity.

-

Strong C-H out-of-plane bending peaks will dominate the 900-700 cm⁻¹ region, and their exact positions can help confirm the 1,2,4-trisubstitution pattern.[18][19]

-

The C-Br stretch is expected between 700-500 cm⁻¹, though it may be overlapped by other vibrations.

-

Part 2: Raman Spectroscopy Protocol and Interpretation

Principle and Experimental Causality

Raman spectroscopy provides complementary information to FT-IR. It is ideal for identifying symmetric bonds and skeletal structures that are weak in an IR spectrum.[4] For this compound, Raman is particularly powerful for observing the aromatic ring modes and the C-Br stretch. A key experimental choice is the laser wavelength. A near-infrared laser (e.g., 785 nm) is strongly recommended for this type of aromatic amine to minimize sample fluorescence, a common phenomenon that can obscure the weaker Raman signal.[20]

Detailed Experimental Protocol: Dispersive Raman

-

Instrument Setup: Power on the Raman spectrometer and laser. Allow the system to stabilize. Ensure the instrument is calibrated using a known standard (e.g., silicon wafer, polystyrene).

-

Sample Placement: Place a small quantity of the solid sample on a clean microscope slide or in a glass vial. Position it under the microscope objective of the spectrometer.

-

Focusing (Self-Validation): Using the white light illumination, bring the sample surface into sharp focus. Proper focus is critical for maximizing the Raman signal.

-

Parameter Selection:

-

Laser: Select a 785 nm laser.

-

Power: Start with low laser power (e.g., 1-5% of maximum, typically <10 mW at the sample) to avoid sample burning or degradation.

-

Integration Time & Accumulations: Begin with a 1-5 second integration time and 2-4 accumulations. These can be increased to improve the signal-to-noise ratio if the initial spectrum is weak.

-

-

Spectrum Acquisition: Acquire the Raman spectrum over a typical range of 200-3500 cm⁻¹.

-

Data Check: Examine the spectrum for signs of fluorescence (a broad, sloping background) or saturation (flat-topped peaks). Adjust laser power or acquisition time as needed.

Workflow Diagram: Raman Spectroscopy Analysis

Caption: Workflow for acquiring a high-quality Raman spectrum.

Expected Raman Spectrum and Interpretation

The Raman spectrum will highlight different features compared to the FT-IR:

-

Aromatic Ring Modes: The most intense peaks will likely be the C=C ring stretching vibrations between 1620-1440 cm⁻¹ and a strong, sharp "ring breathing" mode around 1000 cm⁻¹. The aromatic C-H stretches around 3050 cm⁻¹ will also be strong and sharp.

-

C-Br Stretch: The C-Br stretch (700-500 cm⁻¹) will be significantly more intense and easier to identify in the Raman spectrum than in the FT-IR.[8]

-

-OCF₃ and -NH₂ Groups: In stark contrast to FT-IR, the highly polar N-H and C-F vibrations will produce very weak signals in the Raman spectrum. This complementarity is a powerful validation tool: what is strong in one technique is weak in the other.[5]

Synergistic Data Analysis and Validation

The true analytical power is realized when both spectra are evaluated together. A peak assignment can be considered high-confidence only when it aligns with the theoretical predictions and the complementary nature of the two techniques.

Integrated Analysis Workflow

Caption: Integrated analysis combines FT-IR and Raman data for validation.

For this compound, the validation process is straightforward:

-

Confirm the Amine Group: A strong N-H stretch doublet in the FT-IR (>3300 cm⁻¹) paired with a weak signal in the Raman confirms the -NH₂ group.

-

Confirm the -OCF₃ Group: Very strong, broad C-F absorption in the FT-IR (1280-1100 cm⁻¹) with a corresponding weak signal in the Raman confirms the trifluoromethoxy group.

-

Confirm the Aromatic Structure: Strong C=C and C-H stretching peaks in both spectra, but with particularly intense and sharp ring modes in the Raman, confirms the benzene core.

-

Confirm the Bromine Substituent: A weak-to-medium C-Br signal in the FT-IR paired with a strong C-Br signal in the Raman (700-500 cm⁻¹) confirms the bromine atom.

By following this expert-guided, self-validating protocol, researchers can reliably generate and interpret the complete vibrational profile of this compound, ensuring data integrity for applications in synthesis, quality control, and advanced materials development.

References

-

Wasylyk, J. Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. Available at: [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Available at: [Link]

-

Ghasemi, J., et al. (2012). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. E-Journal of Chemistry. Available at: [Link]

-

Singh, R. K., et al. (2017). Vibrational spectra of aniline and substituents in the gas phase and water solvent at B3LYP-D3/6-311++G* level of theory*. ResearchGate. Available at: [Link]

-

Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. Available at: [Link]

-

Chemistry LibreTexts. (2019). Spectral Characteristics of the Benzene Ring. Available at: [Link]

-

Arjunan, V., et al. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Available at: [Link]

-

Diky, V., et al. (2012). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Available at: [Link]

-

Talyzin, A. V., et al. (2015). Raman spectra taken at 514 nm for G-Br and C2Fx-Br compounds. ResearchGate. Available at: [Link]

-

Neto, B. A. D., et al. (2020). Raman Spectroscopy for Quantitative Analysis in the Pharmaceutical Industry. Publishing at the Library. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2736418, this compound. Available at: [Link]

-

Bausinger, R. (2012). Raman spectroscopy setup and experiments for the advanced undergraduate lab. KOPS - University of Konstanz. Available at: [Link]

-

Voge, H. H. (1934). The Raman Spectra of Some Compounds Containing Carbon-Bromine Bonds. AIP Publishing. Available at: [Link]

-

Arivazhagan, M., et al. (2015). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. ResearchGate. Available at: [Link]

-

Ledru, J. (2021). Raman Spectroscopy for Pharmaceutical Analysis & Quality Control. Contract Pharma. Available at: [Link]

-

Edubirdie. FTIR-ATR | Study Guide. Available at: [Link]

-

De Beer, T., et al. (2010). Raman spectroscopy for the analysis of drug products and drug manufacturing processes. European Pharmaceutical Review. Available at: [Link]

-

Islam, M., et al. (2004). Application of Raman spectroscopy for on-line monitoring of low dose blend uniformity. AAPS PharmSciTech. Available at: [Link]

-

Ishibashi, T., et al. (2021). Vibrational Spectroscopy of Aniline Cations and their H-loss Cations in Helium Droplets. The Journal of Physical Chemistry A. Available at: [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

-

Branigan, E., et al. (2012). Raman spectrum of liquid bromine at 532 nm. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18614802, 3-Bromo-4-(trifluoromethyl)aniline. Available at: [Link]

-

Ghosal, S., et al. (2015). Reference Raman spectra for brominated FRs. ResearchGate. Available at: [Link]

-

KNUST Materials Engineering Department. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

-

SpectraBase. 4-Bromo-3-(trifluoromethyl)aniline. Available at: [Link]

-

PubChemLite. This compound (C7H5BrF3NO). Available at: [Link]

-

PubChemLite. 3-bromo-4-(trifluoromethyl)aniline (C7H5BrF3N). Available at: [Link]

-

Jenkins, S. L., et al. (2005). A study of the reaction of bromine with single crystals of trans-cinnamic acid and a range of its derivatives by infrared and Raman microspectroscopy. PubMed. Available at: [Link]

-

Kumar, S., et al. (2011). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Rasayan Journal of Chemistry. Available at: [Link]

-

Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. Rasayan Journal of Chemistry. Available at: [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

-

Ramalingam, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. PubMed. Available at: [Link]

-

Walzak, M. J. Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Surface Science Western. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

Franzen, S. (2005). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Spectroscopy Online. Available at: [Link]

-

AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

Sources

- 1. This compound | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. surfacesciencewestern.com [surfacesciencewestern.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. asianpubs.org [asianpubs.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. journals.library.ualberta.ca [journals.library.ualberta.ca]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-4-(trifluoromethoxy)aniline

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromo-4-(trifluoromethoxy)aniline, a compound of significant interest in pharmaceutical and agrochemical research. As a key building block, its structural integrity and purity are paramount.[1] This document offers an in-depth exploration of the core principles and practical methodologies for its characterization, moving beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices. We will delve into ionization techniques, fragmentation pathways, and high-resolution analysis, providing researchers, scientists, and drug development professionals with the necessary tools for robust and reliable analysis.

Introduction: The Significance of this compound

This compound is a substituted aniline that serves as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a bromine atom and a trifluoromethoxy group, imparts unique chemical properties that are leveraged in the development of novel pharmaceuticals and agrochemicals.[1] The bromine atom offers a site for further functionalization, while the trifluoromethoxy group can enhance metabolic stability and cell membrane permeability of the final active molecule.

Given its role as a foundational piece in drug synthesis, the unambiguous identification and purity assessment of this compound are critical. Mass spectrometry (MS) stands out as the premier analytical technique for this purpose, offering unparalleled sensitivity, specificity, and structural elucidation capabilities. This guide will provide the scientific underpinnings and practical steps for its effective MS analysis.

Physicochemical Properties & Their MS Implications

A successful mass spectrometry analysis begins with a thorough understanding of the analyte's properties.

| Property | Value | Implication for Mass Spectrometry Analysis |

| Molecular Formula | C₇H₅BrF₃NO | Defines the exact mass and isotopic pattern. |

| Average Molecular Weight | 256.02 g/mol | Guides the initial search for the molecular ion.[2] |

| Monoisotopic Mass | 254.95066 Da | The exact mass used for high-resolution mass spectrometry to confirm elemental composition.[2] |

| Key Structural Features | Aniline group (-NH₂), Bromine atom (-Br), Trifluoromethoxy group (-OCF₃) | The basic aniline group is readily protonated, making positive mode electrospray ionization (ESI) highly suitable. The bromine atom creates a characteristic M+2 isotopic pattern. The trifluoromethoxy group influences fragmentation. |

| Appearance | White to almost white clear liquid or solid.[1] | Dictates the initial sample preparation steps (dissolution in an appropriate solvent). |

Ionization & Mass Analysis: The "Why" Behind the "How"

The choice of ionization source and mass analyzer is critical and should be dictated by the molecule's inherent properties.

Ionization Technique: Electrospray Ionization (ESI)

For this compound, Electrospray Ionization (ESI) is the preferred method. The rationale is rooted in the molecule's structure:

-

Expertise-Driven Rationale: The aniline functional group possesses a basic nitrogen atom with a lone pair of electrons. In the acidic mobile phases typically used in liquid chromatography-mass spectrometry (LC-MS), this nitrogen is readily protonated to form a stable cation, [M+H]⁺. This inherent basicity makes it highly amenable to positive ion mode ESI. While Atmospheric Pressure Chemical Ionization (APCI) could also be used, ESI is generally softer and often provides a more abundant molecular ion with less in-source fragmentation, which is ideal for initial characterization and MS/MS experiments.

Isotopic Signature: The Bromine Fingerprint

A defining characteristic of this compound's mass spectrum is the isotopic pattern imparted by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[3][4]

-

Trustworthiness through Validation: This leads to a distinctive "doublet" for any bromine-containing ion. The molecular ion will appear as two peaks separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[4][5] This M and M+2 pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom and adds a layer of self-validation to the identification.[4][6]

Table 2: Predicted Molecular Ion Cluster for this compound

| Ion | Isotope Combination | Calculated m/z | Expected Relative Abundance |

| [M+H]⁺ | C₇H₆⁷⁹BrF₃NO⁺ | 255.9583 | ~100% |

| [M+2+H]⁺ | C₇H₆⁸¹BrF₃NO⁺ | 257.9563 | ~98% |

Fragmentation Analysis (MS/MS): Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) is essential for confirming the molecular structure. By isolating the protonated molecular ion (m/z 256/258) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions.

-

Authoritative Grounding: The fragmentation of aromatic compounds is governed by established principles of ion chemistry. The primary fragmentation pathways for [M+H]⁺ of this compound are predicted to involve the loss of stable neutral molecules or radicals.

Predicted Fragmentation Pathways:

-

Loss of the Trifluoromethoxy Group: A common fragmentation pathway for compounds containing a trifluoromethoxy group can be the cleavage of the C-O bond. However, the loss of a ·CF₃ radical followed by CO is also plausible.

-

Loss of Bromine: Halogens can be lost as a radical (·Br), which is a common fragmentation pathway for brominated compounds.[5]

-

Aniline-Specific Fragmentation: Protonated anilines can undergo the neutral loss of ammonia (NH₃).[7]

Table 3: Predicted Key Fragment Ions in MS/MS Analysis

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Structure | Predicted Fragment (m/z) |

| 256/258 | ·Br | [C₇H₅F₃NO]⁺ | 177 |

| 256/258 | ·CF₃ | [C₆H₅BrO + H]⁺ | 187/189 |

| 177 | CO | [C₆H₅F₃N]⁺ | 149 |

Below is a diagram illustrating the predicted fragmentation cascade.

Caption: Predicted MS/MS fragmentation pathway for protonated this compound.

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step methodology for the LC-MS analysis of this compound.

Reagents and Materials

-

This compound reference standard

-

LC-MS grade acetonitrile (ACN)

-

LC-MS grade water

-

LC-MS grade formic acid (FA)

-

Methanol (for sample dissolution)

Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of methanol.

-

Working Standard (1 µg/mL): Perform serial dilutions of the stock solution using a 50:50 ACN:Water mixture to achieve a final concentration suitable for injection (e.g., 1 µg/mL).

-

Sample Solution: Prepare the sample to be analyzed in the same manner as the standard. Ensure the final concentration is within the linear range of the instrument.

LC-MS Parameters

Liquid Chromatography (LC) System:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

Mass Spectrometry (MS) System (High-Resolution MS like Orbitrap or Q-TOF):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Full Scan (MS1) Range: m/z 100-500

-

MS1 Resolution: > 60,000

-

MS/MS (dd-MS2): Data-dependent acquisition on the top 3 most intense ions.

-